2-Propanamine, 2-methyl-1-(methylthio)-
CAS No.: 36567-04-1
Cat. No.: VC3740460
Molecular Formula: C5H13NS
Molecular Weight: 119.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 36567-04-1 |
---|---|
Molecular Formula | C5H13NS |
Molecular Weight | 119.23 g/mol |
IUPAC Name | 2-methyl-1-methylsulfanylpropan-2-amine |
Standard InChI | InChI=1S/C5H13NS/c1-5(2,6)4-7-3/h4,6H2,1-3H3 |
Standard InChI Key | YNOFOVLFZVOJQP-UHFFFAOYSA-N |
SMILES | CC(C)(CSC)N |
Canonical SMILES | CC(C)(CSC)N |
Introduction
Chemical Identity and Structural Analysis
Molecular Structure and Nomenclature
The IUPAC name 2-methyl-1-(methylsulfanyl)propan-2-amine reflects its branched hydrocarbon backbone. The molecule features:
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A central tertiary amine group (-NH₂) attached to a quaternary carbon
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A methylthio group (-SCH₃) at the first carbon position
Key structural identifiers:
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₁₃NS | |
SMILES | CC(C)(CSC)N | |
InChIKey | YNOFOVLFZVOJQP-UHFFFAOYSA-N | |
CAS Registry Number | 36567-04-1 |
Synthesis and Manufacturing
Synthetic Pathways
Although detailed protocols remain proprietary, analog-based analysis suggests two plausible routes:
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Nucleophilic Substitution:
Reaction of 2-methyl-2-propanamine (tert-butylamine) with methyl disulfide (CH₃SSCH₃) under basic conditions .
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Condensation Approach:
Coupling of methylthiol (CH₃SH) with pre-functionalized intermediates like 2-methyl-2-propanamine derivatives .
Industrial production likely employs continuous-flow reactors to control exothermicity and minimize byproducts .
Physicochemical Properties
Thermodynamic Parameters
Property | Value | Uncertainty | Source |
---|---|---|---|
Density (20°C) | 0.9 g/cm³ | ±0.1 | |
Boiling Point | 168.1°C | ±23.0 | |
Vapor Pressure (25°C) | ~2.1 mmHg | - |
The wide boiling point range indicates potential azeotrope formation or thermal decomposition risks during distillation .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 650 cm⁻¹ (C-S vibration).
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NMR (¹H):
Reactivity and Functional Applications
Organic Transformations
The compound participates in:
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Mannich Reactions: Forms β-amino carbonyl derivatives with ketones and formaldehyde .
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Sulfide Oxidation: Converts to sulfoxide/sulfone analogs using H₂O₂ or peracids .
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Quaternary Ammonization: Reacts with alkyl halides to generate cationic surfactants .
Industrial Applications
Sector | Use Case | Reference |
---|---|---|
Agrochemicals | Intermediate for sulfonylurea herbicides | |
Pharmaceuticals | Precursor to thioureido anticancer agents | |
Polymer Chemistry | Crosslinking agent for epoxy resins |
Hazard Category | GHS Code | Precautionary Measures |
---|---|---|
Flammability | H225 | Store in explosion-proof fridge |
Acute Toxicity (Oral) | H301 | Use fume hood during handling |
Skin Corrosion | H314 | Wear nitrile gloves and goggles |
Research Frontiers and Challenges
Underexplored Areas
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Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral variants .
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Biological Activity Screening: Testing against antimicrobial/antiviral targets .
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Environmental Fate Studies: Degradation kinetics in soil/water systems.
Analytical Limitations
Current gaps in mass spectrometry libraries complicate environmental monitoring efforts . Collaborative initiatives to expand spectral databases are urgently needed.
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